physicochemical properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
physicochemical properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 1585-23-5). As a member of the chlorophenoxyacetic acid class of compounds, its properties are critical for applications in agrochemical research, environmental science, and drug development. This document details the compound's chemical identity, presents its key physicochemical parameters, and offers detailed, field-proven experimental protocols for their determination. The methodologies are explained with an emphasis on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability for researchers and scientists. While experimentally determined data for this specific isomer is limited in readily available literature, this guide establishes a robust framework for its characterization by leveraging established analytical techniques and data from structurally related analogs.
Chemical Identity and Structure
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a synthetic organic compound. Structurally, it is an acetic acid molecule where one of the alpha-hydrogens is substituted with a 2-chloro-4,5-dimethylphenoxy group. This substitution pattern is crucial as it dictates the molecule's steric and electronic properties, which in turn influence its biological activity and environmental fate.
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IUPAC Name : 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
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CAS Registry Number : 1585-23-5[1]
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Molecular Formula : C₁₀H₁₁ClO₃
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Synonyms : While not widely available, systematic synonyms would include derivatives of acetic acid and phenoxy ethers.
Caption: Chemical structure of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.
Summary of Physicochemical Properties
The following table summarizes the key . It is important to note that due to the limited availability of experimental data for this specific isomer, some values are based on predictions from its chemical structure or are compared with closely related analogs.
| Property | Value / Expected Range | Method | Reference / Comment |
| Molecular Weight | 214.65 g/mol | Calculated | Based on Molecular Formula C₁₀H₁₁ClO₃[2] |
| Physical Appearance | White to off-white crystalline solid | Visual Inspection | Typical for this class of compounds[3][4] |
| Melting Point | 143.0°C to 148.0°C | Capillary Method | Data for a structurally similar compound[5] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol); Sparingly soluble in aqueous buffers | Experimental | Data for a related isomer[3][4] |
| pKa | ~2.9 - 3.3 | Potentiometric Titration | Expected range for chlorophenoxyacetic acids[6][7] |
| LogP (Octanol/Water) | ~2.6 - 3.3 | Calculated/HPLC | Based on structurally similar compounds[6][7] |
In-Depth Physicochemical Characteristics
Physical State and Appearance
As with related phenoxyacetic acids, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is expected to be a white or slightly beige crystalline solid at standard temperature and pressure.[3][4][6] The purity of the substance can influence its color, with purer samples appearing whiter.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. The melting point for a closely related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is reported as 143.0°C to 148.0°C, suggesting a similar range for the target molecule.[5]
Solubility Profile
The solubility of this compound is dictated by the interplay between the polar carboxylic acid group and the largely nonpolar chlorinated aromatic ring.
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Organic Solvents : It is expected to be readily soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3][4] This is because these solvents can effectively solvate both the polar and nonpolar portions of the molecule.
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Aqueous Solvents : The free acid form has low solubility in water.[6] However, its solubility increases significantly in alkaline aqueous solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form the more water-soluble carboxylate salt. For a related compound, solubility in a 1:1 ethanol:PBS (pH 7.2) buffer is approximately 0.5 mg/mL.[3][4]
Acidity (pKa)
The carboxylic acid moiety makes this compound a weak acid. The pKa value, the pH at which the acid is 50% dissociated, is a key parameter for predicting its behavior in different environments. For related chlorophenoxyacetic acids like MCPA and 2,4,5-T, the pKa is typically in the range of 2.9 to 3.3.[6][7] This acidity is crucial for its interaction with biological receptors and its environmental mobility.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and quality control.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons of the acetic acid side chain, the methyl (-CH₃) protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as multiplets in the downfield region (~6.8-7.5 ppm). The methylene protons will likely be a singlet around 4.7 ppm. The two methyl groups on the ring will appear as singlets around 2.2-2.3 ppm. The carboxylic acid proton will be a broad singlet at a variable downfield position (>10 ppm), which is exchangeable with D₂O.[6][8]
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¹³C NMR : The carbon NMR spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-175 ppm). The aromatic carbons will appear in the ~115-155 ppm range, with carbons attached to oxygen or chlorine being further downfield. The methylene carbon will be around 65-70 ppm, and the methyl carbons will be the most upfield at ~15-20 ppm.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
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A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.
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A sharp C=O stretch from the carbonyl group at approximately 1700-1730 cm⁻¹.
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C-O stretching vibrations for the ether linkage and the carboxylic acid around 1200-1300 cm⁻¹.
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C-Cl stretching in the lower frequency region (~600-800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion Peak : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 214 and 216 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
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Fragmentation : Common fragmentation pathways for phenoxyacetic acids involve the loss of the carboxylic acid group or cleavage of the ether bond. A prominent fragment would likely correspond to the 2-chloro-4,5-dimethylphenate radical cation.
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, validated methods for determining the key physicochemical properties of a solid organic acid like 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid.
Protocol: Melting Point Determination
Rationale : This protocol uses a digital melting point apparatus for precise and reproducible determination of the melting range, a fundamental indicator of sample purity.
Methodology :
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Sample Preparation : Ensure the sample is completely dry and finely powdered.
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Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.
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Heating : Use a rapid heating rate to approximate the melting point, then perform a second run with a new sample, heating at a slower rate (1-2 °C/minute) starting from ~10 °C below the approximate melting point.
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Data Recording : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.
Protocol: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Rationale : This protocol outlines a reverse-phase HPLC method with UV detection, a robust and widely used technique for the quantification and purity assessment of chlorophenoxyacetic acids.[11][12][13] The acidic mobile phase ensures the analyte is in its protonated, less polar form, leading to good retention and peak shape on a C18 column.
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- 5. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. epa.gov [epa.gov]
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